3H,3H-Perfluorooctane-2,4-dione
Overview
Description
3H,3H-Perfluorooctane-2,4-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
The synthesis of 3H,3H-Perfluorooctane-2,4-dione typically involves the fluorination of octane derivatives. The process can be carried out using different fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms. Industrial production methods often employ large-scale fluorination reactors to achieve high yields and purity.
Chemical Reactions Analysis
3H,3H-Perfluorooctane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include hydrogen fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H,3H-Perfluorooctane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: It is employed in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3H,3H-Perfluorooctane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved often include nucleophilic substitution and oxidative addition, depending on the specific application and conditions.
Comparison with Similar Compounds
Compared to other fluorinated compounds, 3H,3H-Perfluorooctane-2,4-dione is unique due to its high degree of fluorination and specific structural arrangement. Similar compounds include:
Perfluorooctanoic acid (PFOA): Known for its use in industrial applications, but with different reactivity and environmental impact.
Perfluorooctanesulfonic acid (PFOS): Another widely used fluorinated compound with distinct properties and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical behavior and uses.
These comparisons highlight the unique attributes of this compound, particularly its stability and versatility in various applications.
Properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F12O2/c9-4(10,2(21)1-3(22)5(11,12)13)6(14,15)7(16,17)8(18,19)20/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYZRDLOGYCIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382155 | |
Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-40-6 | |
Record name | 1,1,1,5,5,6,6,7,7,8,8,8-dodecafluorooctane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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